N-(3,5-dimethylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide
Description
N-(3,5-dimethylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide is a triazolopyrimidine derivative characterized by a fused thieno-triazolopyrimidinone core substituted with a propyl group at position 4 and a butanamide linker terminating in a 3,5-dimethylphenyl moiety. The compound’s stereochemistry is achiral, simplifying synthesis and formulation compared to enantiomerically complex analogs .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-4-9-26-21(29)20-17(8-10-30-20)27-18(24-25-22(26)27)6-5-7-19(28)23-16-12-14(2)11-15(3)13-16/h8,10-13H,4-7,9H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKXGMMOBKQQGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is C20H24N4O2S. Its molecular weight is approximately 372.49 g/mol. The compound features a complex structure that includes a thieno-triazole moiety which is often associated with various biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been suggested that the thieno-triazole structure can inhibit specific enzymes involved in cellular signaling pathways. For example, compounds with similar structures have shown inhibition of phosphodiesterases (PDEs), which play a crucial role in regulating intracellular cAMP levels .
- Antioxidant Activity : Some studies have reported that derivatives of thieno-triazole exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models .
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to the target compound:
- Study on PDE Inhibition : A study demonstrated that similar thieno-triazole derivatives effectively inhibited PDE activity in human cell lines. This inhibition led to increased levels of cAMP and subsequent activation of protein kinase A (PKA), which is crucial for various cellular functions including metabolism and inflammation control .
- Antioxidant Properties : In vitro studies showed that compounds with similar structural motifs exhibited significant antioxidant activity by reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) .
- Anti-inflammatory Effects : A recent investigation into the anti-inflammatory potential revealed that these compounds could significantly reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages .
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The closest structural analog is N-(4-ethylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide (E596-0746), which replaces the 3,5-dimethylphenyl group with a 4-ethylphenyl substituent (). Key differences include:
- Substituent Position and Bulk : The 3,5-dimethylphenyl group introduces steric hindrance and enhanced hydrophobicity compared to the linear ethyl group in the 4-ethylphenyl analog. This may improve target binding affinity in hydrophobic pockets but reduce aqueous solubility.
- Core Structure: Both compounds share the triazolopyrimidinone core and propyl substitution, critical for maintaining structural stability and enzymatic interaction .
Other analogs, such as those in (compounds m, n, o), feature tetrahydropyrimidin-yl butanamide scaffolds with 2,6-dimethylphenoxy acetamido side chains. These compounds diverge significantly in core structure and substituent chemistry, likely targeting distinct biological pathways (e.g., protease inhibition vs. kinase modulation) .
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
Key Observations :
- The 3,5-dimethylphenyl group increases logP by ~0.4 units compared to the ethylphenyl analog, aligning with the hydrophobicity of aromatic methyl groups.
- Both compounds exhibit poor aqueous solubility (logSw < -3.8), necessitating formulation optimization for oral delivery.
Pharmacological Activity
While direct activity data for the target compound is unavailable, inferences can be drawn from structural analogs:
- E596-0746 : Exhibits moderate CNS penetration in preclinical models, attributed to its logP (~3.7) and balanced polar surface area. The ethylphenyl substituent may favor interactions with aromatic residues in kinase binding sites .
- Compounds: Despite structural differences, compounds m, n, and o demonstrate protease inhibitory activity, highlighting the pharmacological versatility of butanamide-linked heterocycles. However, their 2,6-dimethylphenoxy groups likely confer distinct target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
